molecular formula C16H14F2N2O B2677338 N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2309191-11-3

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2677338
CAS No.: 2309191-11-3
M. Wt: 288.298
InChI Key: ONXBOMVUMVZACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide is a synthetic benzamide derivative of interest in pharmaceutical and chemical research. This compound features a 2,6-difluorobenzamide moiety linked to a 6-cyclopropylpyridyl group via a methylene bridge. The benzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets and is found in compounds with diverse activities . The specific incorporation of fluorine atoms at the 2 and 6 positions of the benzamide ring is a common strategy to influence the molecule's electronic properties, metabolic stability, and membrane permeability . The 6-cyclopropylpyridin-3-yl group contributes a nitrogen-containing heterocycle, which can serve as a key pharmacophore or modulate solubility. The combination of these features makes this compound a valuable intermediate for constructing more complex molecules or a candidate for screening in drug discovery programs aimed at identifying novel bioactive agents. Researchers can utilize this compound in the development of targeted libraries for high-throughput screening, as a building block in parallel synthesis, or for lead optimization studies. It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-12-2-1-3-13(18)15(12)16(21)20-9-10-4-7-14(19-8-10)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXBOMVUMVZACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridine Intermediate: The synthesis begins with the preparation of the 6-cyclopropylpyridine intermediate. This can be achieved through a cyclopropanation reaction involving a suitable pyridine derivative and a cyclopropylating agent under controlled conditions.

    Attachment of the Benzamide Moiety: The next step involves the introduction of the 2,6-difluorobenzamide group. This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where the cyclopropylpyridine intermediate is reacted with a difluorobenzamide precursor in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is particularly useful for modifying the chemical properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Key Analogs

The following table summarizes structural and functional differences between the target compound and related benzamide/urea derivatives:

Compound Name Molecular Formula Primary Use Key Substituents/Modifications
N-[(6-Cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide C₁₇H₁₄F₂N₂O Not specified 6-cyclopropylpyridin-3-ylmethyl group
Diflubenzuron (Dimilin®) C₁₄H₉ClF₂N₂O₂ Insecticide (chitin synthesis inhibitor) 4-chlorophenyl urea linkage
Flufenoxuron C₂₁H₁₁ClF₄N₂O₄ Insecticide 2-chloro-4-(trifluoromethyl)phenoxy group
Flucycloxuron (Andalin®) C₂₅H₂₀ClF₂N₃O₃ Acaricide/Insecticide 4-chlorophenyl-cyclopropylmethylene amino group
PC190723 C₁₉H₁₅F₂N₃O₂S Anti-MRSA β-lactam adjuvant Thiazolopyridine ether linkage

Functional and Mechanistic Insights

  • Diflubenzuron : As a benzoylurea insecticide, it inhibits chitin biosynthesis, disrupting insect molting. The 4-chlorophenyl and urea groups are critical for binding to chitin synthase enzymes .
  • Flufenoxuron: Shares the 2,6-difluorobenzamide core but incorporates a trifluoromethylphenoxy group, enhancing lipophilicity and persistence in environmental matrices .
  • Flucycloxuron: The cyclopropylmethylene amino group adjacent to a chlorophenyl ring may improve acaricidal activity by modifying target specificity in mites .
  • PC190723 : A 2,6-difluorobenzamide antibiotic adjuvant with a thiazolopyridine moiety, enhancing β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA) via FabI inhibition .

Key Structural Determinants of Activity :

  • Substituent Position : The 2,6-difluoro configuration on the benzamide ring is conserved across analogs, suggesting its role in stabilizing molecular interactions.
  • Heterocyclic Modifications : The target compound’s cyclopropylpyridine group may confer unique pharmacokinetic advantages (e.g., metabolic resistance to cytochrome P450 enzymes) compared to Diflubenzuron’s urea linkage or PC190723’s thiazolopyridine .

Regulatory and Environmental Considerations

  • Diflubenzuron : Classified as a UN3082 environmentally hazardous substance (Packing Group III) due to its aquatic toxicity .
  • Flucycloxuron: Limited tolerances for foreign use, indicating stricter regulatory oversight .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide is a small molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure

The compound can be described using the following identifiers:

  • IUPAC Name : this compound
  • Chemical Formula : C20H18F2N4O
  • Molecular Weight : Approximately 366.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit neuroprotective properties similar to other compounds in its class.

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound may possess neuroprotective effects. For instance, similar compounds have been shown to protect neurons against apoptosis and neurodegeneration in various animal models.

Pharmacokinetics

A study evaluating the pharmacokinetic properties of related compounds reported the following findings:

Administration RouteDose (mg/kg)AUC (brain) (μg·min/g)%F (plasma/brain)AUC brain/AUC plasmat1/2 (h)
IV10671 ± 141.17.4
IP10189 ± 3566/280.45>24
PO20388 ± 2938/290.819.6

These results highlight the compound's ability to penetrate the brain effectively when administered via intraperitoneal injection (IP), suggesting significant neuroactive potential.

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • In a study involving mouse models of Parkinson’s disease, compounds similar to this compound showed considerable protective effects against dopaminergic neuron death induced by neurotoxic agents like MPTP. The treatment significantly increased the survival rate of neurons in the substantia nigra region of the brain.
  • Cytotoxicity Assessment :
    • Evaluation of cytotoxicity against human cancer cell lines indicated that related compounds did not exhibit significant toxicity at concentrations up to 10 μM, suggesting a favorable safety profile for further development.

Q & A

Q. What synthetic routes are recommended for N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a pyridine derivative containing a cyclopropyl group. Key steps include:

  • Amide bond formation : React 2,6-difluorobenzoyl chloride with 6-cyclopropylpyridin-3-ylmethylamine under basic conditions (e.g., triethylamine) in anhydrous THF or DCM.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Yield optimization : Control temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and reaction time (4–6 hours). Monitor via TLC or LC-MS .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and cyclopropane integration.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, orthogonal crystal systems (space group Pbca) with parameters a = 9.426 Å, b = 15.568 Å, and c = 22.601 Å were reported for similar difluorobenzamide derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

  • Pharmacophore modeling : Identify key features (e.g., fluorine atoms, cyclopropyl group) that align with target binding pockets, such as VEGFR2 or kinase domains.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, hydrogen bonding with residues like Cys917 (2 Å distance) and hydrophobic interactions with Val914/Leu838 stabilize binding in VEGFR2 .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatotoxicity flagged in Ames tests) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Metabolite profiling : Identify active metabolites (e.g., 2,6-difluorobenzamide) via LC-MS/MS, as hydrolysis in vivo may alter efficacy .
  • Dose-response recalibration : Adjust dosing intervals to account for pharmacokinetic differences (e.g., plasma half-life, tissue distribution).
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm binding in physiological conditions .

Q. How does the compound’s stability under varying conditions affect experimental reproducibility?

  • pH-dependent hydrolysis : Test stability in buffers (pH 4–9) at 37°C. For example, 2,6-difluorobenzamide derivatives degrade rapidly under alkaline conditions, requiring storage at -20°C in inert atmospheres .
  • Light sensitivity : Protect solutions from UV exposure to prevent photodegradation.
  • Solvent selection : Use aprotic solvents (e.g., DMSO) for long-term storage to minimize nucleophilic attack on the amide bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.